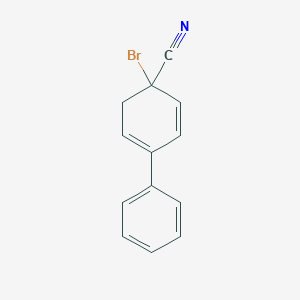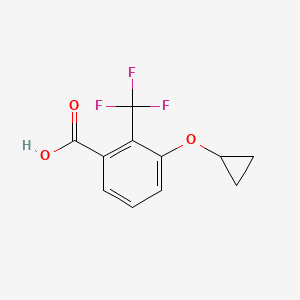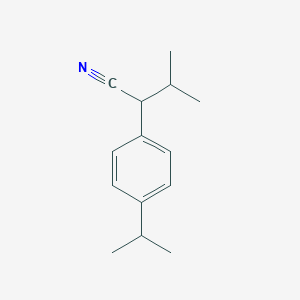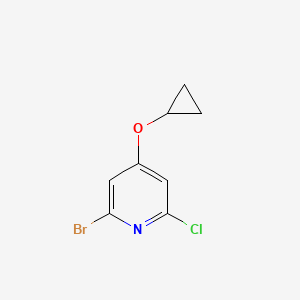![molecular formula C22H18Br2N2O3 B14805696 2-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B14805696.png)
2-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-N-phenylbenzamide is a complex organic compound with the molecular formula C22H18Br2N2O3. It is characterized by the presence of bromine atoms, a phenoxy group, and an amide linkage.
Preparation Methods
The synthesis of 2-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-N-phenylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Bromination: The starting material, 2,4-dimethylphenol, is brominated to introduce bromine atoms at the 2 and 4 positions.
Acetylation: The brominated product is then acetylated using acetic anhydride to form the acetyl derivative.
Amidation: The acetyl derivative undergoes amidation with N-phenylbenzamide to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
2-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-N-phenylbenzamide involves its interaction with specific molecular targets. The bromine atoms and phenoxy group play a crucial role in its binding to target proteins or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
2-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-N-phenylbenzamide can be compared with similar compounds such as:
2-{[(2,4-dichloro-6-methylphenoxy)acetyl]amino}-N-phenylbenzamide: This compound has chlorine atoms instead of bromine, which may result in different reactivity and biological activity.
2-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-N-(2-phenylethyl)benzamide: This compound has an additional phenylethyl group, which may affect its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine atoms, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H18Br2N2O3 |
|---|---|
Molecular Weight |
518.2 g/mol |
IUPAC Name |
2-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]amino]-N-phenylbenzamide |
InChI |
InChI=1S/C22H18Br2N2O3/c1-14-11-15(23)12-18(24)21(14)29-13-20(27)26-19-10-6-5-9-17(19)22(28)25-16-7-3-2-4-8-16/h2-12H,13H2,1H3,(H,25,28)(H,26,27) |
InChI Key |
PAAWDPXBPHNRIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B14805614.png)




![(4Z)-4-[2-(3-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14805647.png)
![methyl 2-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B14805649.png)
![N-[4-(benzylsulfamoyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B14805656.png)
![6-iodo-9H-pyrido[2,3-b]indole](/img/structure/B14805672.png)
![Benzamide, 4-methoxy-N-[2-[2-(4-propylphenyl)-2H-tetrazol-5-yl]phenyl]-](/img/structure/B14805675.png)


![2-(2-methoxyphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14805689.png)
![(4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl 4-(trifluoromethyl)benzenesulfonate](/img/structure/B14805698.png)
